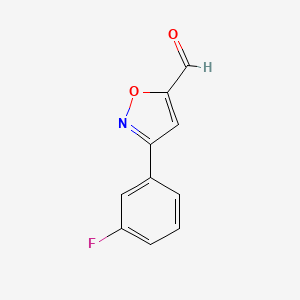

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde

Description

BenchChem offers high-quality 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-fluorophenyl)-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVCEZDURIQSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NOC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676411 | |

| Record name | 3-(3-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-52-9 | |

| Record name | 3-(3-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde chemical properties

An In-depth Technical Guide to 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde

Introduction

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is a highly functionalized heterocyclic compound that has emerged as a significant building block in modern synthetic chemistry. Its unique molecular architecture, featuring a fluorinated phenyl ring, a reactive isoxazole core, and an aldehyde functional group, makes it a versatile intermediate for creating diverse and complex molecules.[1] The isoxazole moiety is a well-established pharmacophore found in numerous biologically active compounds, prized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[2] The incorporation of a fluorine atom often enhances metabolic stability, binding affinity, and membrane permeability of drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde, tailored for professionals in chemical research and drug development.

Core Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are paramount for its application in research and development. This section consolidates the key identifiers and properties of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde.

Chemical Identifiers

A consistent and accurate identification is crucial for regulatory compliance, procurement, and scientific communication.

| Identifier | Value | Source(s) |

| CAS Number | 885273-52-9 | [1][3] |

| Molecular Formula | C₁₀H₆FNO₂ | [1] |

| Molecular Weight | 191.16 g/mol | [1][4] |

| IUPAC Name | 3-(3-fluorophenyl)isoxazole-5-carbaldehyde | |

| InChI | 1S/C10H6FNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-6H | |

| InChI Key | FMVCEZDURIQSCF-UHFFFAOYSA-N | |

| SMILES | O=Cc1cc(on1)c2cccc(F)c2 | [5] |

| MDL Number | MFCD06738504 | [4] |

Physical and Chemical Properties

These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Physical Form | Solid, Off-white amorphous powder | [1] |

| Melting Point | 78-85 °C | [1][6] |

| Purity | ≥ 97% (typically by HPLC) | [1] |

| Solubility | Insoluble in water. Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. | [6] |

| Storage Conditions | Store in an inert atmosphere at 2-8°C. Keep container tightly closed in a dry, well-ventilated place. | [1][7] |

Synthesis and Spectroscopic Characterization

The synthesis of substituted isoxazoles is a cornerstone of heterocyclic chemistry. The most prevalent and versatile method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2]

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals a straightforward synthetic pathway rooted in fundamental organic reactions. The isoxazole ring is disconnected via a cycloaddition, leading back to a substituted benzaldehyde and a propargyl derivative.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol: [3+2] Cycloaddition

This protocol describes a general, reliable method for synthesizing the title compound. The key step is the in situ generation of 3-fluorobenzonitrile oxide from the corresponding aldoxime, which then reacts with propargyl aldehyde.

Step 1: Synthesis of 3-Fluorobenzaldehyde Oxime

-

Dissolve 3-fluorobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (1.2 eq) portion-wise while stirring at room temperature to maintain a basic pH.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Neutralize the mixture and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime, which can be used without further purification.

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition

-

Dissolve the 3-fluorobenzaldehyde oxime (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.[8]

-

Add propargyl aldehyde (1.1 eq) to the solution.

-

Slowly add a solution of sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS) in the same solvent to the cooled (0°C) reaction mixture. This serves to oxidize the aldoxime to the nitrile oxide in situ.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.[8]

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-(3-fluorophenyl)isoxazole-5-carbaldehyde.

Spectroscopic Characterization

While specific vendor-supplied spectra may be limited, the structure of the molecule allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[9]

| Spectroscopy | Expected Features |

| ¹H NMR | ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).~7.2-7.8 ppm (m, 4H): Aromatic protons of the 3-fluorophenyl ring, showing complex splitting due to ¹H-¹H and ¹H-¹⁹F coupling.~7.0 ppm (s, 1H): Isoxazole ring proton at the C4 position. |

| ¹³C NMR | ~185 ppm: Aldehyde carbonyl carbon.~160-170 ppm: C3 and C5 carbons of the isoxazole ring.~162 ppm (d, J ≈ 245 Hz): C-F carbon of the phenyl ring.~100-135 ppm: Remaining aromatic and isoxazole carbons. |

| FT-IR (cm⁻¹) | ~3100-3150: C-H stretch (aromatic and isoxazole).~1700: C=O stretch (aldehyde).~1600, 1450: C=C and C=N ring stretching vibrations.~1250: C-F stretch. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z = 192.05, confirming the molecular weight. |

Chemical Reactivity and Applications

The synthetic utility of 3-(3-fluorophenyl)isoxazole-5-carbaldehyde stems from its multiple reactive sites, primarily the aldehyde group. This versatility makes it a valuable precursor in various fields.[1]

Reactivity Profile

The aldehyde functional group is the primary center for chemical transformations, enabling chain extension and the introduction of new functional groups.

Caption: Major reaction pathways of the aldehyde group.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a pivotal intermediate for synthesizing novel therapeutic agents.[1]

-

Anti-Inflammatory and Analgesic Agents: The isoxazole scaffold is a key component of several COX-2 inhibitors. The aldehyde handle allows for the elaboration of side chains necessary for potent and selective enzyme inhibition.[1][10]

-

Anticancer Drug Development: It serves as a starting point for creating compounds that target various signaling pathways implicated in cancer. The fluorophenyl group can enhance binding to target proteins through specific interactions.[1][10]

-

Enzyme Inhibition Studies: The molecule can be used to synthesize libraries of derivatives for screening against kinases, proteases, and other enzyme targets.[1]

Roles in Material and Agricultural Science

-

Material Science: The compound's rigid, aromatic structure makes it a candidate for incorporation into advanced polymers and coatings, potentially enhancing thermal stability and durability.[1][10]

-

Agrochemicals: It is a building block for novel herbicides and fungicides, where the isoxazole ring contributes to the biological activity.[1]

Safety and Handling

Proper handling of chemical reagents is essential for laboratory safety. 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde possesses moderate acute toxicity and requires standard precautions.

GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity 4, Oral | Warning | H302: Harmful if swallowed |

Data sourced from multiple chemical suppliers.

Safe Handling Protocol

1. Personal Protective Equipment (PPE):

-

Wear appropriate PPE, including a lab coat, safety goggles conforming to EN166 standards, and chemical-resistant gloves (e.g., nitrile).[6][11]

2. Engineering Controls:

-

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]

3. Handling and Storage:

-

Avoid contact with skin and eyes.[7] Do not ingest.

-

Keep the container tightly closed and store in a cool, dry place (2-8°C) away from incompatible materials such as strong oxidizing agents.[7]

-

Use non-sparking tools and take measures to prevent static discharge if handling large quantities.[7]

4. First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

5. Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.[6]

Conclusion

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is a high-value chemical intermediate with significant potential across multiple scientific disciplines. Its well-defined reactivity, centered on the aldehyde functional group, provides a reliable entry point for the synthesis of a vast array of more complex molecules. For researchers in drug discovery, its structure combines the desirable properties of the isoxazole pharmacophore and the benefits of fluorination, making it an attractive scaffold for developing next-generation therapeutics. Continued exploration of its synthetic transformations will undoubtedly lead to new innovations in medicine, materials, and beyond.

References

-

Safety Data Sheet. (2017, November 23). BB Fabrication. Retrieved from [Link]

-

Supporting Information for[3]-Dipolar Cycloaddition Reaction. (n.d.). MDPI. Retrieved from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). National Institutes of Health (NIH). Retrieved from [Link]

-

Supporting Information for Synthesis of 3,5-Disubstituted Isoxazoles. (n.d.). Synfacts. Retrieved from [Link]

-

Supporting information: Highly efficient synthesis of β-nitrate ester carboxamides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde - Amerigo Scientific [amerigoscientific.com]

- 6. fishersci.com [fishersci.com]

- 7. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 8. frontiersin.org [frontiersin.org]

- 9. rsc.org [rsc.org]

- 10. chemimpex.com [chemimpex.com]

- 11. media.adeo.com [media.adeo.com]

The Strategic Synthesis and Application of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde: A Technical Guide for Advanced Drug Discovery

This guide provides an in-depth technical overview of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde (CAS No. 885273-52-9), a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's chemical attributes, provides validated synthetic protocols, and explores its role as a key intermediate in the generation of novel bioactive molecules.

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a cornerstone in the design of therapeutic agents. The incorporation of a 3-fluorophenyl substituent and a 5-carbaldehyde group, as seen in the title compound, offers a strategic platform for generating diverse chemical libraries with potential applications in oncology, inflammation, and neuroscience.[1] The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, while the fluorophenyl moiety can enhance metabolic stability and binding affinity to biological targets.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is paramount for its effective utilization in synthesis and downstream applications.

Table 1: Physicochemical Properties of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde

| Property | Value | Source |

| CAS Number | 885273-52-9 | [3] |

| Molecular Formula | C₁₀H₆FNO₂ | [3] |

| Molecular Weight | 191.16 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | ≥97% (typically by HPLC) | [1] |

While specific spectroscopic data for the title compound is not extensively published, the expected spectral characteristics can be inferred from closely related analogues, such as 3-(3-fluorophenyl)-4-nitroisoxazole.[1]

Expected Spectroscopic Characteristics:

-

¹H NMR: The proton spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl group, a singlet for the isoxazole ring proton at the 4-position, and a singlet for the aldehydic proton, typically downfield (around 9-10 ppm).

-

¹³C NMR: The carbon spectrum will display signals for the carbons of the fluorophenyl ring, with the carbon attached to the fluorine atom showing a characteristic coupling constant. Signals for the isoxazole ring carbons and a downfield signal for the carbonyl carbon of the aldehyde group are also expected.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight.

Strategic Synthesis: A Two-Step Approach

The synthesis of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde can be logically approached in two key stages: the construction of the 3-(3-fluorophenyl)isoxazole core, followed by the introduction of the carbaldehyde group at the 5-position.

Caption: Proposed synthetic workflow for 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde.

Step 1: Synthesis of 3-(3-Fluorophenyl)isoxazole via 1,3-Dipolar Cycloaddition

The construction of the isoxazole ring is efficiently achieved through a 1,3-dipolar cycloaddition reaction.[4] This powerful transformation involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a dipolarophile, such as acetylene, to form the five-membered heterocyclic ring.[5]

Experimental Protocol:

-

Preparation of 3-Fluorobenzaldehyde Oxime: To a solution of 3-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC. Upon completion, pour the reaction mixture into cold water and collect the precipitated oxime by filtration. Wash with water and dry under vacuum.

-

In situ Generation of 3-Fluorobenzonitrile Oxide and Cycloaddition:

-

Dissolve 3-fluorobenzaldehyde oxime (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

-

Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C and stir for 30 minutes.

-

Introduce a stream of acetylene gas into the reaction mixture.

-

Slowly add a solution of triethylamine (1.2 eq) in the same solvent dropwise at 0 °C. The triethylamine facilitates the elimination of HCl to form the nitrile oxide, which is immediately trapped by the acetylene.[5]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(3-fluorophenyl)isoxazole.

-

Step 2: Vilsmeier-Haack Formylation of 3-(3-Fluorophenyl)isoxazole

The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the electrophile.[8]

Experimental Protocol:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (3.0 eq) and cool to 0 °C in an ice bath.

-

Add phosphorus oxychloride (1.2 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Formylation Reaction:

-

Dissolve 3-(3-fluorophenyl)isoxazole (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane.

-

Add the solution of the isoxazole to the pre-formed Vilsmeier reagent at 0 °C.

-

Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a pH of 7-8 is reached.

-

Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield 3-(3-fluorophenyl)isoxazole-5-carbaldehyde.

-

Caption: Mechanism of the Vilsmeier-Haack formylation of 3-(3-fluorophenyl)isoxazole.

Applications in Medicinal Chemistry

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is a valuable starting material for the synthesis of a variety of bioactive molecules. The aldehyde group can be readily converted into other functional groups, such as amines, alcohols, carboxylic acids, and nitriles, or used in condensation reactions to build more complex molecular architectures.

Key Application Areas:

-

Anti-inflammatory Agents: The isoxazole core is present in several known anti-inflammatory drugs. This building block can be used to synthesize novel analogues with potentially improved efficacy and safety profiles.[1]

-

Anticancer Therapeutics: Many isoxazole-containing compounds have demonstrated potent anticancer activity. The title compound serves as a key intermediate for the development of novel kinase inhibitors and other targeted cancer therapies.[1]

-

Agrochemicals: The unique chemical properties of this compound also make it useful in the development of new herbicides and fungicides.[1]

Safety and Handling

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is a strategically important building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Its synthesis via a robust two-step sequence involving 1,3-dipolar cycloaddition and Vilsmeier-Haack formylation is both logical and scalable. The versatility of the aldehyde functionality, combined with the favorable properties of the fluorophenylisoxazole core, ensures its continued relevance in the pursuit of novel and effective chemical entities.

References

-

ResearchGate. Examples of some isoxazole-containing bioactive compounds and drugs. [Link]

-

PrepChem. Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. [Link]

-

MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

-

Royal Society of Chemistry. Supporting information - The Royal Society of Chemistry. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

International Journal of Pharmacy and Technology. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Chemical Science Review and Letters. 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). [Link]

-

Wikipedia. 1,3-Dipolar cycloaddition. [Link]

-

ResearchGate. (a) Investigation of 1,3-dipolar cycloaddition of acetylene d with... [Link]

-

Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Link]

-

Der Pharma Chemica. Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. [Link]

-

Royal Society of Chemistry. 3 - Supporting Information. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Isoxazole, 3-(4-fluorophenyl)- (9CI) synthesis - chemicalbook [chemicalbook.com]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde: A Keystone Building Block in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry, agrochemical synthesis, and material science. We will delve into its fundamental physicochemical properties, explore robust synthetic pathways with mechanistic insights, detail methods for its analytical characterization, and survey its critical applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity and structural attributes of this versatile compound. The guide includes detailed, field-tested experimental protocols and safety information to facilitate its practical application in a laboratory setting.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in modern drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a cornerstone for the design of bioactive molecules. Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2]

The compound 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde emerges as a particularly valuable intermediate. It combines three key functional motifs:

-

The Isoxazole Core: Provides a stable, aromatic platform that orients substituents in a defined three-dimensional space.

-

The 3-Fluorophenyl Group: The fluorine atom enhances metabolic stability, modulates lipophilicity, and can participate in specific hydrogen bonding or dipole interactions with biological targets.[3]

-

The 5-Carbaldehyde Group: A versatile chemical handle that allows for a wide array of subsequent chemical transformations, enabling the construction of diverse molecular libraries.

This guide will systematically dissect this molecule, providing the technical foundation required for its effective utilization.

Physicochemical and Structural Properties

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is typically supplied as an off-white solid.[3][4] Its core properties, critical for experimental design and regulatory documentation, are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆FNO₂ | [3] |

| Molecular Weight | 191.16 g/mol | [4][5][6] |

| CAS Number | 885273-52-9 | [4][6][7] |

| Appearance | Off-white amorphous powder / Solid | [3][4] |

| Melting Point | 78-85 °C | |

| Purity (Typical) | ≥ 97% (by HPLC) | [3][4] |

| InChI Key | FMVCEZDURIQSCF-UHFFFAOYSA-N | [4][8] |

| SMILES | O=Cc1cc(on1)c2cccc(F)c2 | [8] |

Synthesis and Mechanistic Insights: A Proposed Pathway

While numerous proprietary methods exist, the synthesis of 3,5-disubstituted isoxazoles is reliably achieved via the [3+2] cycloaddition (1,3-dipolar cycloaddition) of a nitrile oxide and an alkyne.[4][5][7] This approach offers high regioselectivity and is broadly applicable. The proposed synthetic route for 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde involves two primary stages.

Stage 1: Generation of 3-Fluorophenylnitrile Oxide The process begins with the conversion of 3-Fluorobenzaldehyde to its corresponding aldoxime. This oxime is then transformed in situ into the highly reactive 3-fluorophenylnitrile oxide intermediate. The key steps are:

-

Oxime Formation: A straightforward condensation reaction between 3-fluorobenzaldehyde and hydroxylamine.[9][10]

-

Hydroximoyl Chloride Formation: The oxime is treated with a chlorinating agent, such as N-Chlorosuccinimide (NCS), to form the intermediate hydroximoyl chloride.

-

Dehydrochlorination: A non-nucleophilic base, typically triethylamine (Et₃N), is introduced to eliminate HCl, generating the 1,3-dipole (nitrile oxide). This step must be performed in the presence of the dipolarophile (the alkyne) to trap the unstable nitrile oxide as it forms.

Stage 2: 1,3-Dipolar Cycloaddition The generated 3-fluorophenylnitrile oxide immediately undergoes a cycloaddition reaction with a suitable alkyne partner, such as propargyl aldehyde (propynal), to form the desired isoxazole ring. The regioselectivity of this reaction is well-established and reliably yields the 3,5-disubstituted product.

Caption: Proposed synthetic pathway for 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde.

Spectroscopic Characterization and Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the proton environment. Expected signals would include a singlet for the aldehyde proton (~9.9-10.1 ppm), a singlet for the isoxazole ring proton (~7.0-7.5 ppm), and a complex multiplet pattern in the aromatic region (~7.2-7.8 ppm) for the fluorophenyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton. Distinctive signals for the aldehyde carbonyl (~185-195 ppm), and the carbons of the isoxazole and fluorophenyl rings are expected. Carbon-fluorine coupling (large J-values) will be observable for the carbons of the fluorophenyl ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups. Characteristic absorption bands would be observed for the aldehyde C=O stretch (~1700-1720 cm⁻¹) and C-H stretch (~2720, 2820 cm⁻¹), as well as C=N and C=C stretching from the aromatic systems.

-

Mass Spectrometry (MS): Confirms the molecular weight. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₁₀H₆FNO₂ (191.0382).

-

HPLC (High-Performance Liquid Chromatography): Used to determine purity, typically employing a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water. Purity is assessed by the peak area percentage.[3]

Core Applications in Research and Development

The trifunctional nature of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde makes it a powerful starting material for synthesizing a diverse range of higher-value compounds.[3] Its applications span multiple scientific disciplines.

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. 4-Fluorobenzaldehyde oxime | C7H6FNO | CID 6436078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 6. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]

- 7. real.mtak.hu [real.mtak.hu]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its nomenclature, physicochemical properties, detailed synthetic protocols, and thorough spectroscopic characterization. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized. Furthermore, this guide explores the compound's applications as a key intermediate in the development of novel therapeutic agents, particularly in oncology and anti-inflammatory research.[1] The content herein is curated for researchers, chemists, and professionals in the field of drug development, aiming to provide both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of the Fluorinated Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle that serves as a cornerstone motif in a multitude of clinically approved drugs and biologically active compounds.[2][3][4] Its structural rigidity, metabolic stability, and capacity for diverse molecular interactions make it a privileged scaffold in drug design. The introduction of a fluorine atom onto the appended phenyl ring, as seen in 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde, further enhances its utility. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity, by altering the electronic nature of the molecule.

The aldehyde functional group at the 5-position of the isoxazole ring is a versatile chemical handle, enabling a wide array of subsequent chemical transformations.[1] This makes 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde a valuable intermediate for constructing more complex molecular architectures with potential therapeutic applications, including anticancer, anti-inflammatory, and antioxidant agents.[1][5][6][7] This guide will serve as a technical resource for harnessing the potential of this valuable compound.

Nomenclature and Physicochemical Properties

The formal IUPAC name for the compound is 3-(3-fluorophenyl)isoxazole-5-carbaldehyde . It is also commonly referred to as 3-(3-fluorophenyl)-5-isoxazolecarbaldehyde.

Compound Identifiers and Properties

A summary of key identifiers and experimentally determined physicochemical properties is provided below for quick reference. These data are crucial for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 885273-52-9 | [1][8] |

| Molecular Formula | C₁₀H₆FNO₂ | [1] |

| Molecular Weight | 191.16 g/mol | [1] |

| Appearance | Off-white amorphous powder / Solid | [1] |

| Melting Point | 78-85 °C | [1] |

| Purity | ≥97% (HPLC) | [1] |

| Storage | Store at 2-8 °C under an inert atmosphere | [1] |

| InChI Key | FMVCEZDURIQSCF-UHFFFAOYSA-N |

Synthesis and Mechanistic Rationale

The synthesis of 3-aryl-isoxazole-5-carbaldehydes can be achieved through several routes. A common and reliable method involves the oxidation of the corresponding primary alcohol, (3-(3-fluorophenyl)isoxazol-5-yl)methanol. This precursor alcohol is typically synthesized via a 1,3-dipolar cycloaddition reaction, which is a cornerstone of isoxazole synthesis.

Synthetic Workflow Overview

The logical flow from starting materials to the final product is a two-step process: 1) formation of the isoxazole ring alcohol and 2) its subsequent oxidation to the aldehyde.

Caption: Synthetic workflow for 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde.

Experimental Protocol: Oxidation of (3-(3-fluorophenyl)isoxazol-5-yl)methanol

This protocol is adapted from a general procedure for the synthesis of 3-substituted isoxazole-5-carbaldehydes.[9] The use of a TEMPO/Iodine system represents a mild and efficient method for oxidizing primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.

Materials:

-

(3-(3-Fluorophenyl)isoxazol-5-yl)methanol (1.0 eq)

-

Benzene (Solvent)

-

Aqueous Sodium Bicarbonate (NaHCO₃) solution (1.2 M)

-

2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) (0.1 eq)

-

Iodine (I₂) (2.0 eq) dissolved in ethanol

-

Ethyl Acetate (for extraction)

-

Sodium Thiosulfate (Na₂S₂O₃) solution (for wash)

-

Anhydrous Sodium Sulfate (Na₂SO₄) (for drying)

Procedure:

-

Reaction Setup: Dissolve (3-(3-fluorophenyl)isoxazol-5-yl)methanol (1.0 eq) in benzene (approx. 2 mL per mmol of alcohol).

-

Base Addition: Add the aqueous sodium bicarbonate solution (approx. 2.6 mL per mmol of alcohol) to the benzene slurry at room temperature. The bicarbonate acts as a base to facilitate the catalytic cycle.

-

Catalyst & Oxidant Addition: Add solid TEMPO (0.1 eq) to the biphasic mixture. Subsequently, add the solution of iodine (2.0 eq) in ethanol dropwise. The reaction is initiated by the formation of the active oxoammonium species from TEMPO.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 9-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Dilute the reaction mixture with ethyl acetate. Transfer to a separatory funnel and wash with an aqueous solution of sodium thiosulfate to quench any remaining iodine.

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a petroleum ether/ethyl acetate gradient (e.g., 5:1), to afford the pure 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde.

Spectroscopic Characterization

Structural confirmation and purity assessment are self-validating pillars of chemical synthesis. The following data represent typical expected values for 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm) ~10.1 (s, 1H, -CHO), ~8.0-7.4 (m, 4H, Ar-H), ~7.3 (s, 1H, Isoxazole C4-H). The singlet for the aldehyde proton is highly characteristic. |

| ¹³C NMR | δ (ppm) ~185.0 (C=O), ~170.0 (Isoxazole C5), ~162.0 (d, J≈245 Hz, C-F), ~161.0 (Isoxazole C3), ~131.0 (Ar-C), ~125.0 (Ar-C), ~118.0 (d, J≈21 Hz, Ar-C), ~115.0 (d, J≈21 Hz, Ar-C), ~110.0 (Isoxazole C4). The large coupling constant (J) for the carbon bearing the fluorine is a key identifier. |

| IR (cm⁻¹) | ~1700-1710 (C=O stretch, aldehyde), ~1610 (C=N stretch, isoxazole), ~1250 (C-F stretch). |

| Mass Spec (ESI-MS) | m/z: 192.05 [M+H]⁺ for C₁₀H₆FNO₂. |

Note: NMR chemical shifts (δ) are referenced to a standard solvent signal (e.g., CDCl₃). J = coupling constant in Hz.[10][11][12][13]

Applications in Drug Discovery and Medicinal Chemistry

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is not just a chemical curiosity; it is a key starting material for synthesizing molecules with significant pharmacological potential.[1] The isoxazole core is present in numerous compounds evaluated for a wide range of biological activities.[3][4][14][15]

Precursor for Anticancer Agents

Research has shown that derivatives of fluorophenyl-isoxazoles exhibit potent antiproliferative activities.[5] For example, fluorophenyl-isoxazole-carboxamide derivatives have been synthesized and evaluated against various cancer cell lines, including liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer lines.[5] Some of these compounds have demonstrated the ability to induce cell cycle arrest and apoptosis, making them promising leads for novel oncology therapeutics.[5]

Caption: Logical progression from the aldehyde to bioactive anticancer compounds.

Intermediate for Anti-inflammatory and Antioxidant Compounds

The fluorophenyl-isoxazole scaffold is also implicated in the development of agents with anti-inflammatory and antioxidant properties.[6][7] Derivatives have been shown to possess potent radical scavenging activity against DPPH free radicals, in some cases exceeding the potency of standard antioxidants like Trolox.[6] This activity is crucial for combating oxidative stress, a key pathological factor in many inflammatory and degenerative diseases.[6]

Conclusion

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is a high-value, versatile chemical intermediate with a confirmed and stable molecular structure. Its utility is firmly established in the synthesis of complex heterocyclic compounds for drug discovery. The strategic placement of the fluoro group and the reactive aldehyde handle provides medicinal chemists with a powerful tool for developing next-generation therapeutics targeting cancer, inflammation, and other disorders driven by oxidative stress. The synthetic protocols and characterization data provided in this guide offer a reliable and validated foundation for researchers to build upon.

References

-

Al-Ostath, A., et al. (2021). Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. ResearchGate. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). Structure–activity relationship of isoxazole derivatives. ResearchGate. Retrieved from [Link]

-

Various Authors. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Retrieved from [Link]

-

Various Authors. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. NIH. Retrieved from [Link]

-

Various Authors. (n.d.). Mechanism of formation of isoxazole‐5‐carboxamides 6. ResearchGate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. Retrieved from [Link]

-

Various Authors. (n.d.). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ResearchGate. Retrieved from [Link]

-

Various Authors. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology. Retrieved from [Link]

-

Various Authors. (n.d.). Supplementary Materials. MDPI. Retrieved from [Link]

-

Various Authors. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]

-

Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Retrieved from [Link]

-

Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Retrieved from [Link]

-

Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Retrieved from [Link]

-

Various Authors. (n.d.). Supporting information Green method synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol. The Royal Society of Chemistry. Retrieved from [Link]

-

Various Authors. (n.d.). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. 3-(2-FLUORO-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 10. frontiersin.org [frontiersin.org]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole [mdpi.com]

- 14. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde spectral data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Synthesis and Spectroscopic Characterization of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde

Introduction: A Versatile Heterocyclic Building Block

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is a highly functionalized heterocyclic compound that serves as a crucial intermediate in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a reactive aldehyde group, a stable isoxazole core, and a fluorophenyl moiety, makes it an attractive scaffold for the synthesis of novel therapeutic agents and advanced materials.[1] The isoxazole ring system is a well-known pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding. The inclusion of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as lipophilicity and metabolic resistance.

This guide provides a comprehensive overview of a robust synthetic pathway for 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde and a detailed analysis of its spectral characteristics. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established chemical principles. The methodologies and interpretations presented herein are designed to be self-validating for researchers engaged in drug discovery and organic synthesis.

PART 1: Synthesis Methodology

The synthesis of 3,5-disubstituted isoxazoles is most reliably achieved through the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This method offers excellent control over regioselectivity and is broadly applicable. For the target molecule, the logical disconnection points to 3-fluorobenzonitrile oxide and propargyl aldehyde (or a protected equivalent) as the key synthons.

The nitrile oxide is not typically isolated due to its instability and is therefore generated in situ. A common and effective method for this is the dehydrohalogenation of a corresponding hydroximoyl halide, which is itself synthesized from an aldoxime.

Experimental Protocol: A Step-by-Step Synthesis

Step 1: Synthesis of 3-Fluorobenzaldoxime

-

Dissolve 3-fluorobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, neutralize the mixture with dilute HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Fluorobenzohydroximoyl Chloride

-

Dissolve the 3-fluorobenzaldoxime (1.0 eq) from the previous step in N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature for 3-5 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether. The combined organic layers are washed, dried, and concentrated to give the hydroximoyl chloride.

Step 3: In Situ Generation of Nitrile Oxide and Cycloaddition

-

Dissolve 3-ethynyl-1,3-dioxolane (a protected form of propargyl aldehyde) (1.2 eq) in an inert solvent such as toluene.

-

Add the 3-fluorobenzohydroximoyl chloride (1.0 eq) to this solution.

-

Slowly add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (1.1 eq), dropwise at room temperature. The base facilitates the in situ formation of 3-fluorobenzonitrile oxide, which is immediately trapped by the alkyne.

-

Stir the reaction for 12-24 hours at room temperature.

-

After the reaction is complete (monitored by TLC), filter the triethylammonium chloride salt and wash the filtrate with water and brine.

-

Dry the organic phase, concentrate, and purify the resulting acetal-protected isoxazole by column chromatography.

-

Deprotect the aldehyde by stirring the purified intermediate with a mild acid (e.g., 2M HCl) in a THF/water mixture to yield the final product, 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde.

Synthesis Workflow Diagram

Caption: Synthetic route to the target compound via a three-step sequence.

PART 2: Spectroscopic Data Analysis

The structural confirmation of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde relies on a combination of spectroscopic techniques. Below is a predictive analysis of the expected data based on established principles and spectral data from analogous structures.[2][3][4]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The analysis is performed in a deuterated solvent, typically CDCl₃ or DMSO-d₆.

Anticipated ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10.1 | Singlet (s) | 1H | -CHO | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. |

| ~7.8-7.9 | Doublet of Triplets (dt) | 1H | Ar-H | Aromatic proton ortho to the fluorine, deshielded by the isoxazole ring. |

| ~7.6-7.7 | Doublet of Doublets (dd) | 1H | Ar-H | Aromatic proton ortho to the isoxazole ring. |

| ~7.5-7.6 | Triplet of Triplets (tt) | 1H | Ar-H | Aromatic proton para to the fluorine. |

| ~7.2-7.3 | Triplet of Doublets (td) | 1H | Ar-H | Aromatic proton meta to the isoxazole and ortho to fluorine. |

| ~7.1 | Singlet (s) | 1H | Isoxazole H-4 | The sole proton on the isoxazole ring, appearing as a sharp singlet. Its chemical shift is characteristic of the electron-deficient nature of the ring.[3][5] |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms. The presence of fluorine will introduce characteristic C-F coupling constants (JC-F).

Anticipated ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~185.0 | C=O (Aldehyde) | The carbonyl carbon is significantly deshielded and appears far downfield. |

| ~168.0 | Isoxazole C-5 | Carbon atom of the isoxazole ring attached to the aldehyde group. |

| ~162.0 (d, ¹JC-F ≈ 250 Hz) | C-F (Aromatic) | The carbon directly bonded to fluorine shows a large one-bond coupling constant. |

| ~161.0 | Isoxazole C-3 | Carbon atom of the isoxazole ring attached to the phenyl group. |

| ~131.0 (d, ³JC-F ≈ 8 Hz) | Ar-C | Aromatic CH carbon meta to the fluorine. |

| ~129.0 (d, ⁴JC-F ≈ 3 Hz) | Ar-C (ipso) | Quaternary aromatic carbon attached to the isoxazole ring. |

| ~123.0 (d) | Ar-C | Aromatic CH carbon. |

| ~118.0 (d, ²JC-F ≈ 21 Hz) | Ar-C | Aromatic CH carbon ortho to the fluorine. |

| ~115.0 (d, ²JC-F ≈ 23 Hz) | Ar-C | Aromatic CH carbon ortho to the fluorine. |

| ~110.0 | Isoxazole C-4 | The CH carbon of the isoxazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in the molecule. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

Anticipated IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~3100-3000 | Medium | Aromatic & Heteroaromatic C-H stretch | Characteristic stretching vibrations for sp² C-H bonds. |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch | Fermi resonance doublet, a hallmark of the aldehyde C-H bond. |

| ~1700 | Strong | C=O stretch (Aldehyde) | A very strong and sharp absorption due to the conjugated aldehyde carbonyl group. |

| ~1610, ~1580 | Medium-Strong | C=C & C=N stretch | Overlapping stretches from the aromatic and isoxazole rings.[6] |

| ~1450 | Medium | N-O stretch | Characteristic vibration of the isoxazole ring system. |

| ~1250 | Strong | C-F stretch | A strong absorption typical for aryl-fluoride bonds. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and provides structural information through fragmentation patterns.

Anticipated Mass Spectrometry Data

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 191, corresponding to the molecular weight of the compound (C₁₀H₆FNO₂).

-

Key Fragmentation Pathways: The fragmentation of isoxazoles is well-documented and often initiated by the cleavage of the weak N-O bond.[7][8]

Logical Fragmentation Diagram

Caption: Plausible EI-MS fragmentation pathway for the target molecule.

-

[M]⁺˙ (m/z 191): The molecular ion.

-

[M-H]⁺ (m/z 190): Loss of the aldehydic hydrogen radical.[9]

-

[M-CHO]⁺ (m/z 162): Loss of the formyl radical, a common fragmentation for aldehydes.[9]

-

[C₇H₄FN]⁺˙ (m/z 121): Resulting from the characteristic cleavage of the isoxazole ring, corresponding to the 3-fluorobenzonitrile radical cation.[7]

-

[C₆H₄F]⁺ (m/z 95): The fluorophenyl cation, arising from further fragmentation.

Conclusion

The structural elucidation of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is unequivocally achieved through the combined application of NMR, IR, and Mass Spectrometry. The predicted spectral data present a clear and consistent portrait of the molecule. The aldehydic proton singlet around 10.1 ppm in the ¹H NMR, the strong carbonyl stretch at ~1700 cm⁻¹ in the IR, and the molecular ion peak at m/z 191 in the mass spectrum are key diagnostic features. This guide provides a robust framework for the synthesis and characterization of this valuable chemical intermediate, empowering researchers to confidently utilize it in their synthetic endeavors.

References

-

The mass spectral fragmentation of isoxazolyldihydropyridines. (n.d.). UM Impact. Retrieved from [Link]

-

Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. (2023). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. (n.d.). I 7 0. Retrieved from [Link]

-

Mass spectrometry of oxazoles. (1980). HETEROCYCLES. Retrieved from [Link]

-

Carrasco, F., et al. (2021). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Biological Evaluation. Bioinorganic Chemistry and Applications. Retrieved from [Link]

-

Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Synthesis and NMR study of some highly substituted isoxazolidines. (n.d.). Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Naga Raju, G., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved from [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). MDPI. Retrieved from [Link]

-

Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2020). Science Arena Publications. Retrieved from [Link]

-

Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Isoxazole Derivatives. (2013). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org. Retrieved from [Link]

-

Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. (n.d.). PrepChem.com. Retrieved from [Link]

-

Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. (n.d.). ResearchGate. Retrieved from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). Author manuscript. Retrieved from [Link]

-

Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. (n.d.). ResearchGate. Retrieved from [Link]

-

One pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (n.d.). Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Retrieved from [Link]

-

SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. (2014). International Journal of Pharmaceutical and Chemical Sciences. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

-

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde AldrichCPR. (n.d.). Sigma-Aldrich (Chinese). Retrieved from [Link]

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. (2014). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity - ProQuest [proquest.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. umimpact.umt.edu [umimpact.umt.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Reactivity of the aldehyde group in 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde. This compound is a pivotal intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic architecture, arising from the interplay between an electron-withdrawing fluorophenyl substituent and an electron-deficient isoxazole heterocycle, imparts distinct and exploitable reactivity to the C5-aldehyde group. This document delves into the underlying electronic effects, details key transformations such as nucleophilic additions, condensations, oxidations, and reductions, and provides validated, step-by-step experimental protocols for researchers, scientists, and drug development professionals.

Molecular Architecture and Electronic Profile

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is a solid, off-white amorphous powder that serves as a versatile building block in organic synthesis.[1] Its reactivity is not merely that of a typical aromatic aldehyde; it is a finely tuned system governed by the cumulative electronic influences of its constituent parts.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆FNO₂ | [1] |

| Molecular Weight | 191.16 g/mol | [1] |

| Appearance | Off-white amorphous powder | [1] |

| Melting Point | 78-85 °C | [1] |

| CAS Number | 885273-52-9 | [1][2] |

The molecule can be deconstructed into three key domains:

-

The 3-Fluorophenyl Group: The fluorine atom at the meta-position exerts a powerful inductive electron-withdrawing effect (-I), which decreases electron density on the attached phenyl ring. This influence is electronically communicated to the isoxazole core.

-

The Isoxazole Ring: As a five-membered aromatic heterocycle containing two electronegative heteroatoms (nitrogen and oxygen), the isoxazole ring is inherently electron-deficient. This property is crucial as it acts as an "electron sink," further withdrawing electron density from the substituent at the C5 position.

-

The 5-Carbaldehyde Group: The aldehyde group is the primary center for chemical transformation. The intrinsic electrophilicity of the carbonyl carbon is significantly amplified by the potent electron-withdrawing nature of the isoxazole ring to which it is attached. This heightened electrophilicity makes it exceptionally susceptible to attack by a wide range of nucleophiles.[3][4]

Caption: Electronic effects amplifying aldehyde electrophilicity.

Synthesis of the Core Intermediate

The title compound is typically prepared via the oxidation of the corresponding primary alcohol, (3-(3-fluorophenyl)isoxazol-5-yl)methanol. This transformation is efficient and high-yielding, utilizing a mild oxidizing system. A common and effective method employs a TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) catalyzed oxidation with iodine.[5]

Caption: Synthetic workflow for the title compound.

Experimental Protocol: Synthesis of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde[6]

-

Setup: In a round-bottom flask, dissolve (3-(3-Fluorophenyl)isoxazol-5-yl)methanol (1.0 eq) in benzene.

-

Addition of Base: Add an aqueous solution of sodium bicarbonate (NaHCO₃).

-

Catalyst Introduction: Add TEMPO (0.1 eq) to the biphasic mixture.

-

Oxidant Addition: Slowly add a solution of iodine (I₂) (2.0 eq) dissolved in ethanol while stirring vigorously.

-

Reaction: Allow the mixture to stir at room temperature for 9-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with ethyl acetate and quench the excess iodine by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to yield the final product.

Key Reactions of the Aldehyde Group

The enhanced electrophilicity of the aldehyde carbon dictates its reactivity, making it a hub for constructing molecular complexity.

Nucleophilic Addition Reactions

Nucleophilic addition is the cornerstone of aldehyde chemistry. The electron-deficient carbonyl carbon is readily attacked by a diverse array of nucleophiles, leading to the formation of a tetrahedral intermediate that is subsequently protonated.

Caption: General mechanism for nucleophilic addition to the aldehyde.

The Wittig reaction is a powerful method for C=C bond formation by reacting the aldehyde with a phosphorus ylide. This is invaluable for introducing vinyl or substituted vinyl moieties.

Experimental Protocol (General):

-

Ylide Generation: Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent like THF under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C or below.

-

Deprotonation: Add a strong base (e.g., n-BuLi, NaH) dropwise to generate the colored ylide.

-

Aldehyde Addition: Add a solution of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde (1.0 eq) in anhydrous THF to the ylide solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the aldehyde.

-

Quench & Extraction: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the alkene product.

This one-pot procedure transforms the aldehyde into a secondary or tertiary amine, a critical transformation in medicinal chemistry for introducing basic nitrogen centers that can improve solubility and form salts.

Experimental Protocol (General):

-

Imine Formation: Dissolve 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane). Add a catalytic amount of acetic acid to facilitate imine formation.

-

Reduction: After stirring for 1-2 hours, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise.

-

Reaction: Stir the reaction at room temperature overnight.

-

Workup: Quench the reaction by adding aqueous NaHCO₃. Extract the product with an organic solvent.

-

Purification: Dry and concentrate the organic phase. Purify the residue by column chromatography.

Condensation Reactions

Condensation reactions, particularly the Knoevenagel condensation, are highly effective with this substrate. The aldehyde, lacking α-hydrogens, acts exclusively as an electrophile, reacting with active methylene compounds to form substituted alkenes. These products are often key scaffolds in bioactive molecules.[6]

Caption: Logical flow of the Knoevenagel condensation.

Experimental Protocol (Knoevenagel Condensation):

-

Setup: In a flask equipped with a Dean-Stark apparatus, combine 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde (1.0 eq), an active methylene compound (e.g., diethyl malonate, 1.1 eq), and a catalytic amount of piperidine or pyrrolidine in a solvent like toluene or ethanol.[7]

-

Reaction: Heat the mixture to reflux. Water is removed azeotropically and collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitoring: Monitor the reaction by TLC.

-

Workup: After cooling, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with dilute acid (e.g., 1M HCl) and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Reduction to an Alcohol

The aldehyde is easily reduced to the corresponding primary alcohol, (3-(3-fluorophenyl)isoxazol-5-yl)methanol. This alcohol can serve as a precursor for further functionalization, such as ether or ester formation.

Experimental Protocol (General):

-

Setup: Dissolve 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde (1.0 eq) in an alcoholic solvent like methanol or ethanol at room temperature.

-

Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise.

-

Reaction: Stir the mixture at 0 °C and allow it to warm to room temperature over 1-2 hours.

-

Quench: Carefully quench the reaction by the slow addition of water or dilute acid.

-

Extraction & Purification: Remove the bulk of the organic solvent in vacuo. Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate to yield the alcohol, which is often pure enough for subsequent steps.

Oxidation to a Carboxylic Acid

Oxidation of the aldehyde yields 3-(3-fluorophenyl)isoxazole-5-carboxylic acid, a valuable intermediate for amide coupling reactions, which are fundamental in constructing peptidomimetics and other complex drug candidates.

Experimental Protocol (General):

-

Setup: Dissolve the aldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of t-BuOH/water.

-

Oxidation: Add a strong oxidizing agent. For example, add Jones reagent (CrO₃/H₂SO₄) dropwise at 0 °C, or use potassium permanganate (KMnO₄).

-

Reaction: Stir the mixture until the starting material is consumed (monitor by TLC).

-

Workup: Quench any excess oxidant (e.g., with isopropanol for Jones reagent). Filter the mixture if a precipitate (e.g., MnO₂) forms.

-

Extraction: Acidify the aqueous solution and extract the carboxylic acid product with an organic solvent.

-

Purification: Dry, concentrate, and purify the product, typically by recrystallization.

Summary and Outlook

The aldehyde group of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is a highly activated and versatile functional handle. Its reactivity is governed by the potent, cumulative electron-withdrawing effects of the isoxazole ring and the 3-fluorophenyl substituent. This predictable and enhanced electrophilicity allows for a wide range of high-yielding transformations under well-established conditions. As a key building block, it provides a reliable entry point for the synthesis of diverse and complex molecules with significant potential in pharmaceutical, agrochemical, and materials science research.[1] Understanding the principles outlined in this guide enables scientists to strategically leverage its reactivity for the efficient construction of novel chemical entities.

References

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central, National Institutes of Health. [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

-

Interactive 3D Chemistry Animations. ChemTube3D. [Link]

-

Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. PubMed Central, National Institutes of Health. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(2-FLUORO-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde for Research and Development Applications

Introduction

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a critical intermediate and structural motif in medicinal chemistry and drug development.[1] Its unique molecular architecture, featuring an isoxazole core, a reactive carbaldehyde group, and a fluorinated phenyl ring, makes it a valuable building block for synthesizing a diverse range of bioactive molecules with potential therapeutic applications, including anti-inflammatory, immunosuppressive, and anticancer properties.[1][2][3] The structural integrity and purity of this reagent are paramount for the success of synthetic campaigns and the reliability of biological screening data.

This technical guide provides an in-depth analysis of the chemical stability of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde. Moving beyond simple storage temperatures, this document elucidates the principal degradation pathways derived from the compound's constituent functional groups. We will detail field-proven protocols for optimal storage and handling and provide a comprehensive, step-by-step workflow for conducting forced degradation studies. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this reagent's stability profile to ensure its effective use in discovery and development pipelines.

Physicochemical Properties

A precise understanding of the compound's physical properties is the foundation for its proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 885273-52-9 | [1][4] |

| Molecular Formula | C₁₀H₆FNO₂ | [1][4] |

| Molecular Weight | 191.16 g/mol | [1][4] |

| Appearance | Off-white to white solid/amorphous powder | [1][4] |

| Purity | ≥97% (HPLC) | [1][4] |

| Melting Point | 78-85 °C | [1] |

| SMILES String | O=Cc1cc(on1)c2cccc(F)c2 | |

| InChI Key | FMVCEZDURIQSCF-UHFFFAOYSA-N | [4] |

Chemical Stability Profile & Potential Degradation Pathways

The stability of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is dictated by the chemical reactivity of its two primary functional groups: the isoxazole ring and the aromatic aldehyde. The fluorophenyl moiety is comparatively stable but electronically influences the reactivity of the rest of the molecule.

The Aldehyde Moiety: A Locus of Reactivity

The carbaldehyde group is an electrophilic center, making it susceptible to oxidation and nucleophilic attack.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(3-fluorophenyl)isoxazole-5-carboxylic acid, especially in the presence of atmospheric oxygen or other oxidizing agents.[5][6] This is a primary degradation pathway that can be accelerated by heat and light.

-

Nucleophilic Addition: The aldehyde is reactive towards nucleophiles. While this is the basis for its utility in synthesis, it also represents an incompatibility. Exposure to primary or secondary amines can lead to the formation of imines (Schiff bases), while strong nucleophiles can result in addition reactions.[7][8]

The Isoxazole Ring: Photochemical Sensitivity

The isoxazole ring contains a relatively weak N-O bond. This bond is known to be susceptible to cleavage upon exposure to ultraviolet (UV) light.[9] Photolysis can induce a ring-opening and rearrangement cascade, potentially forming an azirine intermediate, which can then rearrange to other isomers or react with available nucleophiles.[9] This degradation pathway underscores the critical need to protect the compound from light.

Potential Degradation Pathways Diagram

The following diagram illustrates the primary chemical vulnerabilities of the molecule.

Caption: Primary degradation routes for the title compound.

Recommended Storage and Handling Protocols

To preserve the purity and reactivity of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde, adherence to strict storage and handling protocols is essential. The following recommendations are synthesized from supplier data sheets and best practices for handling reactive heterocyclic aldehydes.[1][4][5][10]

Optimal Storage Conditions

| Parameter | Recommendation | Rationale & Causality |

| Temperature | 2–8 °C | Refrigeration slows down potential oxidative and hydrolytic degradation pathways, preserving long-term integrity.[1][4] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes the risk of oxidation of the sensitive aldehyde group.[4] |

| Light | Protect from Light (Amber Vial) | The isoxazole ring is susceptible to photolytic degradation. Storing in a dark, light-blocking container is critical.[9] |

| Moisture | Store in a Dry Environment | The compound should be stored in a tightly sealed container in a desiccated environment to prevent hydrolysis. |

| Container | Tightly Sealed Container | Prevents ingress of moisture and atmospheric oxygen.[5][10] |

Safe Handling Procedures

-

Handle the compound in a well-ventilated area or chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid creating dust.[10]

-

Ground and bond containers when transferring material to prevent static discharge.[5]

-

Avoid contact with incompatible materials, particularly strong oxidizing agents.[6]

Experimental Protocol: Assessing Compound Stability via Forced Degradation

A forced degradation study, or stress testing, is a crucial experiment to determine the intrinsic stability of a drug substance or key intermediate.[11][12] It is designed to accelerate degradation to identify likely degradation products and validate that the chosen analytical method is "stability-indicating."[13][14]

Objective